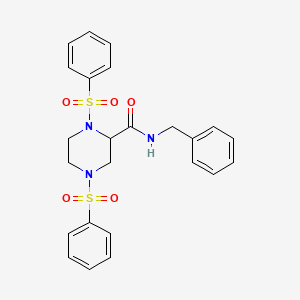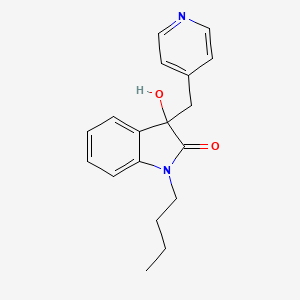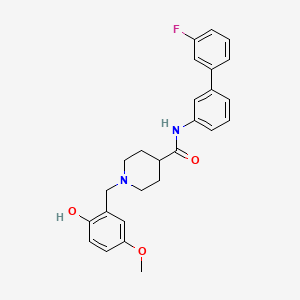
N-benzyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide, commonly known as BBP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery. BBP is a piperazine-based compound that belongs to the class of sulfonamide derivatives.
科学的研究の応用
BBP has shown promising results in scientific research for its potential applications in drug discovery. BBP has been studied for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells. Additionally, BBP has been studied for its potential use as an anti-inflammatory agent and as a treatment for Alzheimer's disease. BBP has also been studied for its potential use in the treatment of bacterial infections.
作用機序
BBP's mechanism of action is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. BBP has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in cancer cell growth and metastasis. Additionally, BBP has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. This inhibition of acetylcholinesterase activity has led to BBP being studied for its potential use in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects
BBP has been shown to have a range of biochemical and physiological effects. BBP has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. BBP has also been shown to have anti-inflammatory properties by reducing the production of inflammatory cytokines. Additionally, BBP has been shown to inhibit the activity of acetylcholinesterase, which has led to its potential use in the treatment of Alzheimer's disease.
実験室実験の利点と制限
BBP has several advantages for lab experiments, including its potential use in drug discovery and its ability to inhibit the activity of enzymes and proteins in the body. However, there are also limitations to using BBP in lab experiments. The synthesis of BBP is a complex process that requires expertise in organic chemistry. Additionally, BBP's mechanism of action is not fully understood, which may limit its potential use in certain applications.
将来の方向性
There are several future directions for research on BBP. One area of research is the development of BBP as a potential treatment for Alzheimer's disease. BBP's ability to inhibit the activity of acetylcholinesterase has shown promise in preclinical studies, and further research is needed to determine its potential as a treatment for Alzheimer's disease. Another area of research is the development of BBP as a potential anti-cancer agent. BBP has shown promising results in preclinical studies, and further research is needed to determine its potential as a treatment for cancer. Additionally, further research is needed to fully understand BBP's mechanism of action and to determine its potential use in other applications.
Conclusion
In conclusion, BBP is a piperazine-based compound that has gained significant attention in the field of scientific research for its potential applications in drug discovery. BBP has shown promising results in preclinical studies for its potential use as an anti-cancer agent, anti-inflammatory agent, and treatment for Alzheimer's disease. BBP's mechanism of action is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. While there are limitations to using BBP in lab experiments, further research is needed to determine its potential use in other applications.
合成法
The synthesis of BBP involves a multi-step process that begins with the reaction of piperazine with benzyl chloride to form N-benzylpiperazine. The resulting compound is then reacted with p-toluenesulfonyl chloride to form N-benzylpiperazine-p-toluenesulfonamide. Finally, the compound is reacted with benzene-1,4-disulfonyl chloride to form BBP. The synthesis of BBP is a complex process that requires expertise in organic chemistry.
特性
IUPAC Name |
1,4-bis(benzenesulfonyl)-N-benzylpiperazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5S2/c28-24(25-18-20-10-4-1-5-11-20)23-19-26(33(29,30)21-12-6-2-7-13-21)16-17-27(23)34(31,32)22-14-8-3-9-15-22/h1-15,23H,16-19H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICJUOZQQSTECC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1S(=O)(=O)C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-4-(2,4-dimethylphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5194410.png)

![N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5194424.png)
![1-(4-iodophenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5194429.png)
![N-cyclobutyl-2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5194437.png)
![3-chloro-N-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5194441.png)
![N-{2-[(4-isobutoxybenzyl)thio]ethyl}-N'-phenylthiourea](/img/structure/B5194446.png)
![N-{1-[(cyclohexylamino)carbonyl]-4-phenyl-1,3-butadien-1-yl}-4-methylbenzamide](/img/structure/B5194453.png)
![2,2'-[9H-fluorene-2,7-diylbis(sulfonylimino)]bis(3-methylbutanoic acid)](/img/structure/B5194455.png)
![2-(2,4-dichlorophenyl)-3-[2-(diethylamino)ethyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5194463.png)
![4-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)butanamide](/img/structure/B5194469.png)

![sec-butyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate](/img/structure/B5194482.png)
![2-[4-cyclobutyl-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5194494.png)